molecular formula C12H8F3NO2 B13194363 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Cat. No.: B13194363
M. Wt: 255.19 g/mol
InChI Key: USTLFANVPQWCRX-UHFFFAOYSA-N
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Description

8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a chemical compound with a unique structure that includes a chromene core substituted with methoxy, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy, trifluoromethyl, and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: This compound shares the methoxy and trifluoromethyl groups but has a quinoline core instead of a chromene core.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and are known for their biological activities.

Uniqueness

8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H8F3NO2/c1-17-9-4-2-3-7-5-8(6-16)11(12(13,14)15)18-10(7)9/h2-5,11H,1H3

InChI Key

USTLFANVPQWCRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(C(=C2)C#N)C(F)(F)F

Origin of Product

United States

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